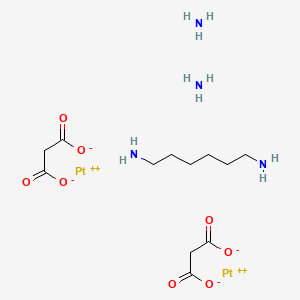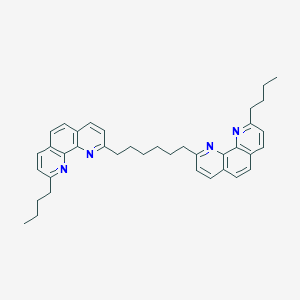
2-(Tribromomethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tribromomethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The addition of a tribromomethyl group to the quinazoline structure introduces unique chemical properties that make this compound an interesting compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tribromomethyl)quinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of quinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux conditions
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Tribromomethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The tribromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the tribromomethyl group to a methyl group or other lower brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides in polar solvents.
Major Products Formed:
Oxidation: Formation of quinazoline carboxylic acids or aldehydes.
Reduction: Formation of lower brominated quinazoline derivatives or methylquinazoline.
Substitution: Formation of quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and inhibiting tumor growth.
Industry: Utilized in the development of novel materials with unique chemical and physical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Tribromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. The tribromomethyl group can enhance the compound’s ability to bind to enzymes and receptors, leading to:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in metabolic pathways, such as kinases and proteases.
Disruption of Cell Membranes: The tribromomethyl group can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
Induction of Apoptosis: The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Comparaison Avec Des Composés Similaires
2-Methylquinazoline: Lacks the tribromomethyl group and has different chemical reactivity and biological activity.
2-Chloromethylquinazoline: Contains a chloromethyl group instead of a tribromomethyl group, leading to different chemical properties and applications.
2-(Dibromomethyl)quinazoline: Contains two bromine atoms instead of three, resulting in different reactivity and biological effects.
Uniqueness: 2-(Tribromomethyl)quinazoline is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
130896-93-4 |
|---|---|
Formule moléculaire |
C9H5Br3N2 |
Poids moléculaire |
380.86 g/mol |
Nom IUPAC |
2-(tribromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br3N2/c10-9(11,12)8-13-5-6-3-1-2-4-7(6)14-8/h1-5H |
Clé InChI |
CANNOHLMPQHJSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=N2)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
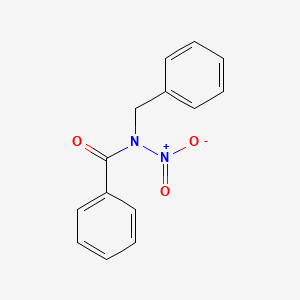
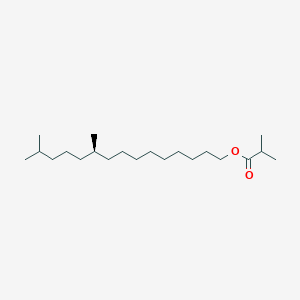
![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)
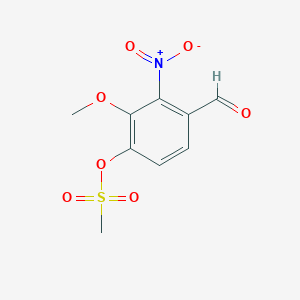
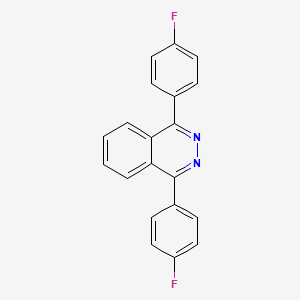
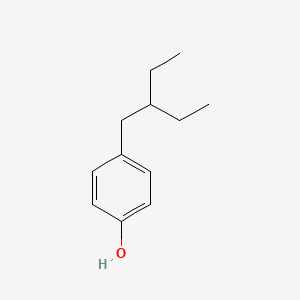
![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
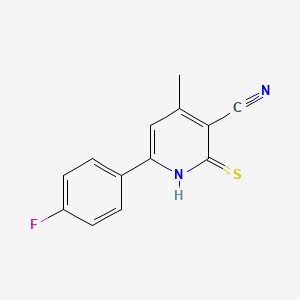
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
